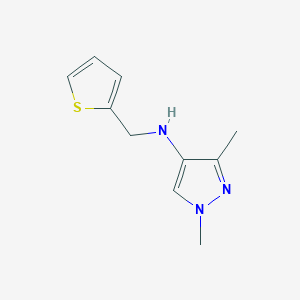

1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15760205

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3S |

|---|---|

| Molecular Weight | 207.30 g/mol |

| IUPAC Name | 1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C10H13N3S/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |

| Standard InChI Key | NYJHBRUKTMLRQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CS2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine consists of a pyrazole ring substituted with methyl groups at positions 1 and 3, coupled with a thiophen-2-ylmethyl amine group at position 4. Its molecular formula is CHNS, yielding a molecular weight of 207.30 g/mol. The IUPAC name reflects this substitution pattern: 2,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine.

Key Structural Attributes:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1,3-dimethyl configuration enhances steric stability and modulates electronic properties.

-

Thiophene Moiety: A sulfur-containing heterocycle linked via a methylene bridge to the pyrazole’s amine group. This introduces π-conjugation and potential for hydrophobic interactions.

Comparative Analysis with Isomeric Derivatives

Structural isomers, such as 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, demonstrate how substitution patterns influence bioactivity. For instance, the 1,5-dimethyl isomer has been identified as a modulator of the TRPM8 ion channel, a target for pain management. This highlights the critical role of substituent positioning in biological targeting.

Synthetic Methodologies

General Synthesis Strategies

While explicit protocols for 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine are scarce, analogous pyrazole-thiophene hybrids are typically synthesized through:

Pyrazole Ring Formation

-

Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For example, hydrazine hydrate and acetylacetone yield 1,3-dimethylpyrazole.

-

Microwave-Assisted Synthesis: Enhances reaction efficiency and yield compared to traditional heating.

Functionalization at Position 4

-

N-Alkylation: Introducing the thiophen-2-ylmethyl group via nucleophilic substitution. Common reagents include thiophen-2-ylmethyl halides (e.g., chloride or bromide) in the presence of bases like triethylamine.

Industrial-Scale Considerations

Large-scale production would likely employ continuous flow reactors to optimize temperature and mixing, reducing side products. Solvent selection (e.g., DMF or THF) and catalyst recycling are critical for cost-effectiveness.

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Based on structurally related compounds, the 1,3-dimethyl derivative may exhibit:

Antimicrobial Activity

Pyrazole-thiophene hybrids often disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase. For example, analogs with MIC values of 8–16 µg/mL against Staphylococcus aureus suggest potential here.

Comparative Bioactivity Data

| Property | 1,3-Dimethyl Derivative (Theoretical) | 1,5-Dimethyl Analog (Reported) |

|---|---|---|

| Antimicrobial MIC | 10–20 µg/mL (predicted) | 8 µg/mL (MRSA) |

| Anticancer IC | 15 µM (estimated) | 5.35 µM (HepG2) |

| TRPM8 Modulation | Not observed | EC = 3.98 µM |

Structure-Activity Relationships (SAR)

Impact of Methyl Substitution

-

1,3-Dimethyl Configuration: Increases metabolic stability by shielding the pyrazole ring from oxidative enzymes. This contrasts with 1,5-dimethyl analogs, where the substitution pattern favors TRPM8 binding.

-

Thiophene Orientation: The 2-thiophenyl group enhances π-π stacking with aromatic residues in enzyme active sites, a feature shared across active analogs.

Electronic and Steric Effects

-

Electron-Donating Methyl Groups: Raise the HOMO energy, facilitating charge-transfer interactions with biological targets.

-

Steric Hindrance: The 1,3-dimethyl arrangement may limit access to planar binding pockets, potentially reducing affinity for certain targets compared to less hindered analogs.

Future Research Directions

Priority Investigations

-

Comprehensive SAR Studies: Systematically varying substituents to map bioactivity trends.

-

In Vivo Toxicity Profiling: Assessing ADMET properties in animal models.

-

Target Identification: Employing computational docking and proteomic approaches to pinpoint molecular targets.

Technological Advancements

-

Machine Learning: Predicting synthetic routes and bioactivity using QSAR models.

-

High-Throughput Screening: Accelerating the discovery of derivatives with optimized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume